molecular formula C17H16N2O2 B12893590 N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide CAS No. 114284-41-2

N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide

Cat. No.: B12893590
CAS No.: 114284-41-2
M. Wt: 280.32 g/mol
InChI Key: WJPSTAIKJQRZNI-UHFFFAOYSA-N
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Description

N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide is a compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazoline can then be further functionalized or used as is . Industrial production methods often utilize flow chemistry techniques to improve safety and efficiency, allowing for the continuous production of the compound .

Mechanism of Action

The mechanism of action of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal catalysts, facilitating various chemical transformations. The compound’s oxazoline ring is crucial for its binding affinity and reactivity .

Comparison with Similar Compounds

N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide can be compared to other oxazoline derivatives such as:

The uniqueness of N-((2-phenyl-4,5-dihydrooxazol-5-yl)methyl)benzamide lies in its specific structural features and the versatility of its applications across different fields.

Properties

CAS No.

114284-41-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide

InChI

InChI=1S/C17H16N2O2/c20-16(13-7-3-1-4-8-13)18-11-15-12-19-17(21-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20)

InChI Key

WJPSTAIKJQRZNI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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